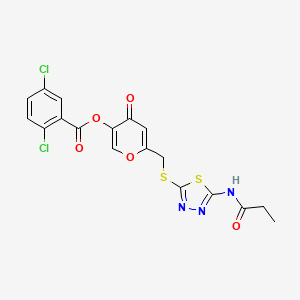
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is a useful research compound. Its molecular formula is C18H13Cl2N3O5S2 and its molecular weight is 486.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,5-dichlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This compound is categorized under novel derivatives of pyran and thiadiazole, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Molecular Structure
The molecular formula of the compound is C18H13Cl2N3O4S , with a molecular weight of approximately 426.34 g/mol . The structure comprises a pyran ring fused with a thiadiazole moiety, contributing to its unique chemical properties and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C18H13Cl2N3O4S |
| Molecular Weight | 426.34 g/mol |
| Key Functional Groups | Pyran ring, thiadiazole, ester group |
Antimicrobial Activity
Recent studies indicate that compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown significant antibacterial properties. For instance, derivatives containing the thiadiazole nucleus have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
In vitro tests have reported Minimum Inhibitory Concentration (MIC) values in the range of 1–10 µg/mL against Gram-positive and Gram-negative bacteria, indicating promising antibacterial potential.
Enzyme Inhibition
The compound's structural components suggest possible interactions with various enzymes. Preliminary studies indicate that it could act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. For example, related compounds have shown IC50 values ranging from 1 to 10 µM against AChE . This suggests that modifications to the thiadiazole and pyran rings may enhance enzyme-binding affinity and specificity.
Anticancer Potential
Compounds derived from pyran and thiadiazole frameworks have been explored for their anticancer properties. Research has indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Screening
A recent study synthesized several derivatives of the target compound and evaluated their antibacterial activity against a panel of pathogens. The results showed that specific modifications on the thiadiazole moiety significantly enhanced antibacterial efficacy. For example, a derivative with a propionamide substituent exhibited an IC50 of approximately 5 µM against Staphylococcus aureus .
Case Study 2: Enzyme Inhibition Assays
In another investigation focusing on enzyme inhibition, several synthesized compounds were tested for their ability to inhibit urease activity. One derivative demonstrated an IC50 value of 2 µM, showcasing its potential as a therapeutic agent in managing conditions like urinary tract infections where urease plays a critical role .
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)11-5-9(19)3-4-12(11)20/h3-7H,2,8H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHJRDURNHFVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














